

The Biological Activity of PHA-665752: A Technical Guide

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Compound of Interest

Compound Name: PHA-665752

Cat. No.: B1684696

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This technical guide provides a comprehensive overview of the biological activity of **PHA-665752**, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. This document details its mechanism of action, inhibitory potency, effects on cellular signaling and function, and methodologies for its preclinical evaluation.

Core Mechanism of Action

PHA-665752 is an ATP-competitive inhibitor of the c-Met kinase.^{[1][2]} It binds to the active site of the c-Met catalytic domain, preventing the binding of ATP and subsequent autophosphorylation of the receptor.^{[1][3]} This inhibition is highly selective for c-Met, with significantly less activity against a broad panel of other tyrosine and serine-threonine kinases.^{[1][2][4][5]} The inhibition of c-Met phosphorylation blocks downstream signaling cascades, leading to the suppression of various c-Met-driven cellular processes that are critical for tumor growth and metastasis.^[6]

Quantitative Data on Inhibitory Activity and Cellular Effects

The following tables summarize the quantitative data regarding the inhibitory potency and cellular effects of **PHA-665752**.

Table 1: In Vitro Inhibitory Potency of **PHA-665752**

Target	Assay Type	Value	Reference
c-Met Kinase	Ki	4 nM	[1]
c-Met Kinase	IC50	9 nM	[1][2]
HGF-stimulated c-Met Autophosphorylation	Cellular Assay	25-50 nM	[1]

 Table 2: Kinase Selectivity Profile of **PHA-665752** (IC50 values)

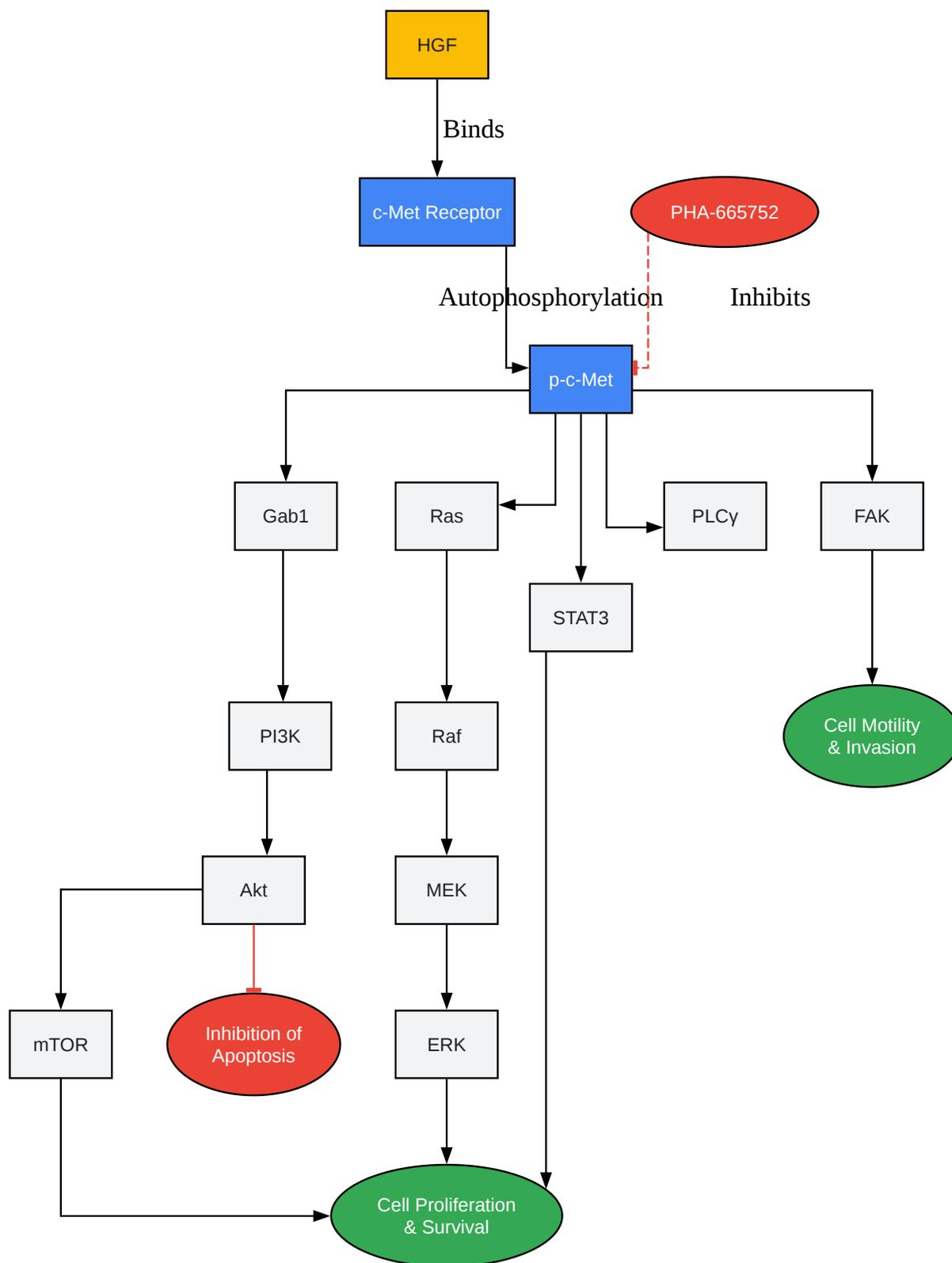
Kinase	IC50 (nM)	Reference
MET	9	[5]
Ron	68	[5]
Flk-1	200	[5]
c-abl	1400	[5]
FGFR1	3000	[5]
EGFR	3800	[5]
c-src	6000	[5]
IGF-IR	>10000	[5]
PDGFR	>10000	[5]
AURORA2	>10000	[5]
PKA	>10000	[5]
PKB α	>10000	[5]
p38 α	>10000	[5]
MK2	>10000	[5]
MK3	>10000	[5]

 Table 3: Cellular Effects of **PHA-665752** in Cancer Cell Lines

Cell Line	Cancer Type	Effect	IC50 / Concentration	Reference
BaF3.TPR-MET	Transformed BaF3 cells	Inhibition of cell growth	< 0.06 μ M	[7]
H441	Non-Small Cell Lung Cancer	Inhibition of cell growth	-	[7]
GTL-16	Gastric Carcinoma	Induction of apoptosis	0-1.25 μ M	[1]
A549	Non-Small Cell Lung Cancer	Inhibition of HGF-induced c-Met phosphorylation	0.0125-0.2 μ M	[1]
S114, GTL-16, NCI-H441, BxPC-3	Various	Inhibition of cell proliferation	18-42 nM	[1]
S114, GTL-16, NCI-H441, BxPC-3	Various	Inhibition of cell motility	40-50 nM	[1]
TPR-MET-transformed BaF3	Transformed BaF3 cells	Induction of apoptosis (33.1% apoptosis)	0.2 μ M	[1]
TPR-MET-transformed BaF3	Transformed BaF3 cells	G1 cell cycle arrest (from 42.4% to 77.0% in G1)	0.2 μ M	[1]

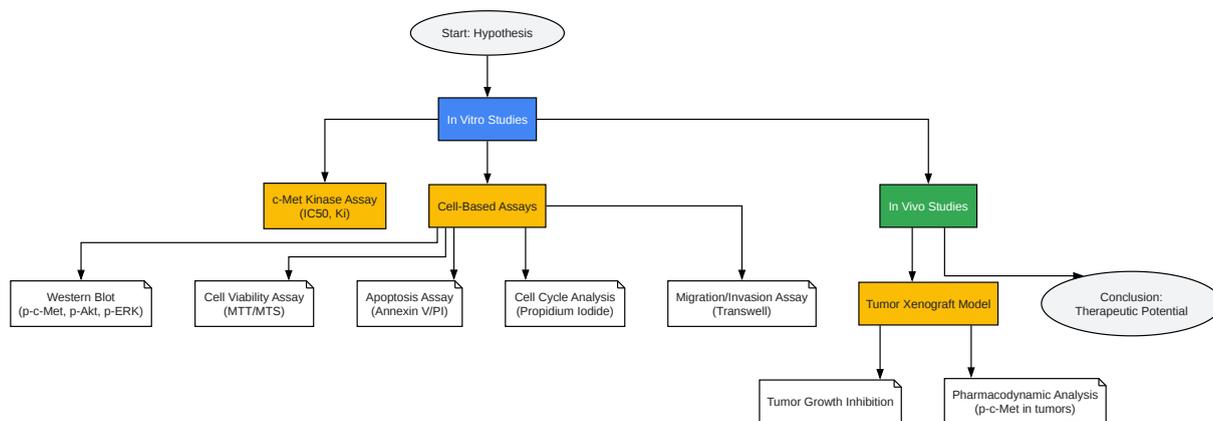
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the c-Met signaling pathway targeted by **PHA-665752** and a general experimental workflow for its evaluation.



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Caption: c-Met signaling pathway and the inhibitory action of **PHA-665752**.



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